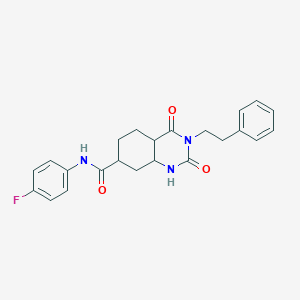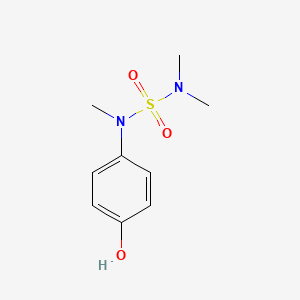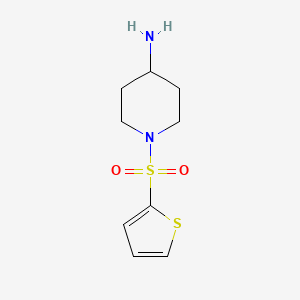![molecular formula C21H17ClF2N2O3S B2632986 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-22-7](/img/structure/B2632986.png)
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide” has a molecular formula of C21H17ClF2N2O3S. It has an average mass of 450.886 Da and a monoisotopic mass of 450.061646 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H17ClF2N2O3S. This indicates that it contains 21 carbon atoms, 17 hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación
Microwave-Induced Synthesis of Fluorobenzamides
Research by Desai, Rajpara, and Joshi (2013) in the "Journal of Fluorine Chemistry" outlines the synthesis of fluorobenzamide derivatives using microwave and conventional methods. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The study emphasizes the role of the fluorine atom in enhancing antimicrobial efficacy Desai, N., Rajpara, K. M., & Joshi, V. V. (2013).
Crystal Structures of N-(Arylsulfonyl)-4-fluorobenzamides
Suchetan et al. (2016) in "Acta Crystallographica Section E" presented the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamide compounds, offering insights into the conformation and structural comparisons of these molecules. This research contributes to the understanding of the molecular arrangement and potential interactions of similar fluorobenzamide derivatives Suchetan, P. A., et al. (2016).
Antidiabetic Activity of Benzamide Derivatives
A study by Thakral, Narang, Kumar, and Singh (2020) in "BMC Chemistry" synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and assessed their in vitro antidiabetic potential. The research highlighted the significance of substituent patterns on phenyl rings in influencing inhibitory activity against α-glucosidase enzymes, demonstrating the therapeutic potential of benzamide derivatives in diabetes management Thakral, S., et al. (2020).
Hypoglycemic and Hypolipidemic Activities
Ahmadi et al. (2014) in "Mini Reviews in Medicinal Chemistry" explored the synthesis of glibenclamide analogues, including modifications to the benzamide component. These analogues showed promising anti-hyperglycemic and anti-lipidemic activities in diabetic rats, suggesting the potential of benzamide derivatives for diabetes treatment Ahmadi, A., et al. (2014).
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is classified as a flammable liquid (Category 4), and it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It’s important to handle such compounds with care and use appropriate safety measures.
Propiedades
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQILSCVJGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)
![N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2632906.png)



![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)

![N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2632919.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)



